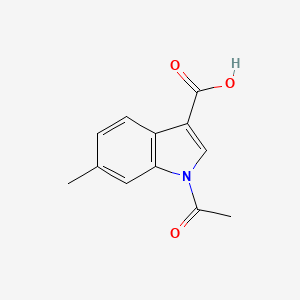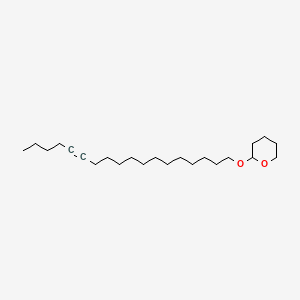
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C23H42O2 and a molecular weight of 350.578. It is structurally related to sex pheromone components of clearwing moths, specifically Paranthrene tabaniformis (Lepidoptera, Sesiidae) . This compound is used as an intermediate in the synthesis of other chemicals, such as (Z)-13-Octadecen-1-ol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of an alkyne with a tetrahydropyran derivative. The anion formed by metalation at the acetylenic carbon reacts with a variety of electrophiles . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
化学反応の分析
Types of Reactions
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.
科学的研究の応用
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. For example, its structural similarity to natural pheromones suggests that it may bind to pheromone receptors in insects, disrupting their normal behavior .
類似化合物との比較
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure with a propynyloxy group instead of an octadec-13-yn-1-yloxy group.
2-(undec-10-en-5-yn-1-yloxy)tetrahydro-2H-pyran: Similar structure with an undec-10-en-5-yn-1-yloxy group.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Contains a tetrahydro-2H-pyran-2-yloxy group attached to a phenylboronic acid.
Uniqueness
Its structural similarity to natural pheromones also makes it valuable for research in pest control and chemical ecology .
特性
分子式 |
C23H42O2 |
|---|---|
分子量 |
350.6 g/mol |
IUPAC名 |
2-octadec-13-ynoxyoxane |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-4,7-22H2,1H3 |
InChIキー |
GJYKBABKHZEHCC-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CCCCCCCCCCCCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


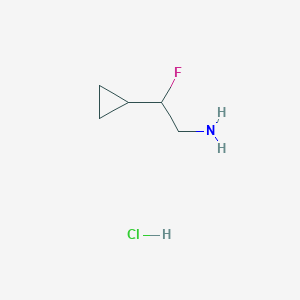
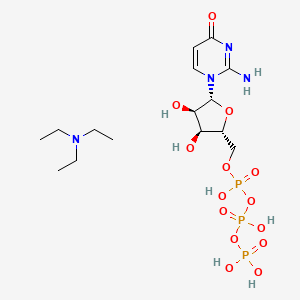
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
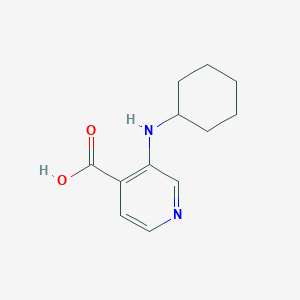
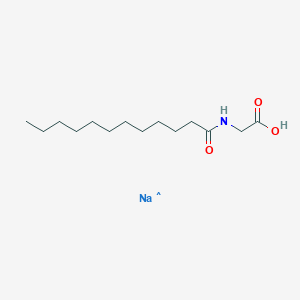
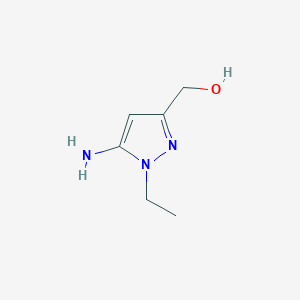
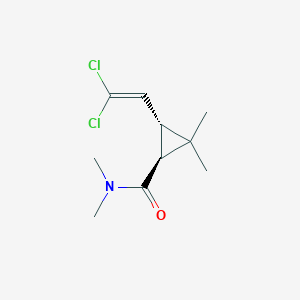

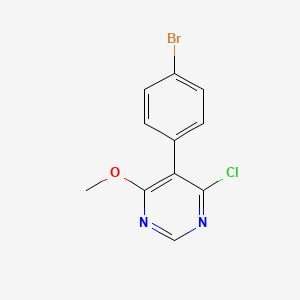
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)
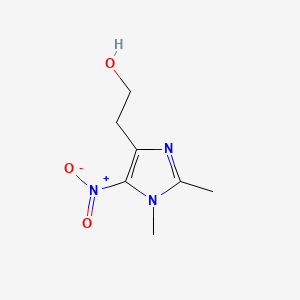
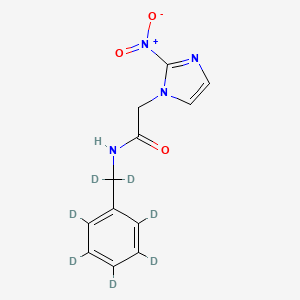
![1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
